molecular formula C8H9N3 B13404401 2-Amino-5,6-dimethylpyridine-3-carbonitrile

2-Amino-5,6-dimethylpyridine-3-carbonitrile

Cat. No.: B13404401
M. Wt: 147.18 g/mol
InChI Key: MYEPWDBBSYMHES-UHFFFAOYSA-N
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Description

2-Amino-5,6-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H9N3 It is a derivative of pyridine, characterized by the presence of amino and nitrile functional groups along with two methyl groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dimethylpyridine-3-carbonitrile typically involves the reaction of 2-chloro-5,6-dimethylpyridine-3-carbonitrile with ammonia or amines. One common method includes the following steps:

    Starting Material: 2-Chloro-5,6-dimethylpyridine-3-carbonitrile.

    Reaction with Ammonia: The chloro compound is reacted with ammonia in a solvent such as ethanol or methanol under reflux conditions.

    Isolation: The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

    Cyclization Products: Cyclization can result in the formation of fused ring systems.

Scientific Research Applications

2-Amino-5,6-dimethylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dimethylpyridine-3-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyridine-2,3-dicarbonitrile: Similar structure but with two nitrile groups.

    2-Chloro-5,6-dimethylpyridine-3-carbonitrile: Precursor in the synthesis of 2-Amino-5,6-dimethylpyridine-3-carbonitrile.

    3,5-Dimethylpyridine-2-carbonitrile: Lacks the amino group but has similar methyl and nitrile substitutions.

Uniqueness

This compound is unique due to the presence of both amino and nitrile groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and material science.

Properties

IUPAC Name

2-amino-5,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-3-7(4-9)8(10)11-6(5)2/h3H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEPWDBBSYMHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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